Indanidine

Description

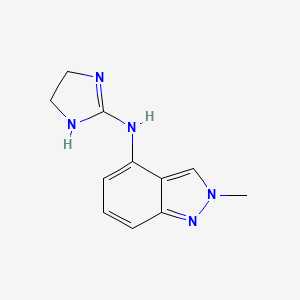

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4,5-dihydro-1H-imidazol-2-yl)-2-methylindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-16-7-8-9(3-2-4-10(8)15-16)14-11-12-5-6-13-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHJTLDBYZVCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2NC3=NCCN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234602 | |

| Record name | Indanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85392-79-6 | |

| Record name | Indanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85392-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanidine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085392796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP564IFE34 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Indanidine: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanidine is a selective alpha-adrenergic agonist with a multifaceted mechanism of action primarily centered on its interaction with adrenergic and potentially imidazoline receptors. This technical guide provides an in-depth exploration of the molecular and physiological effects of this compound, summarizing available quantitative data, detailing relevant experimental methodologies, and illustrating key signaling pathways. The primary actions of this compound include partial agonism at α1-adrenergic receptors, leading to vasoconstriction, and likely interactions with α2-adrenergic and I1-imidazoline receptors, which are implicated in the regulation of sympathetic outflow. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and development of adrenergic agonists.

Introduction

This compound is a pharmacological agent recognized for its selective agonist activity at alpha-adrenergic receptors. Its chemical structure, featuring an imidazoline moiety, places it in a class of compounds known for their cardiovascular effects. Understanding the precise mechanism of action of this compound is crucial for defining its therapeutic potential and predicting its physiological consequences. This guide synthesizes the current knowledge on this compound's interaction with its primary molecular targets and the subsequent cellular and systemic responses.

Molecular Targets and Binding Affinity

The pharmacological activity of this compound is dictated by its binding affinity to various receptor subtypes. While comprehensive binding data for this compound is not extensively published, its known effects suggest interactions with the following receptors:

-

Alpha-1 Adrenergic Receptors (α1-AR): this compound acts as a partial agonist at these receptors, which are predominantly located on vascular smooth muscle. Activation of α1-ARs leads to vasoconstriction.

-

Alpha-2 Adrenergic Receptors (α2-AR): As a selective alpha-adrenergic agonist, this compound is expected to have significant affinity for α2-ARs. These receptors are found both presynaptically on sympathetic nerve terminals, where they inhibit norepinephrine release, and postsynaptically in the central nervous system and various peripheral tissues.

-

Imidazoline I1 Receptors (I1-IR): The structural similarity of this compound to other imidazoline compounds suggests a potential interaction with I1-imidazoline receptors. These receptors are involved in the central regulation of blood pressure.

| Receptor Subtype | Anticipated Affinity (pKi) | Comments |

| α1-Adrenergic | Data not available | Partial agonist activity observed. |

| α2-Adrenergic | Data not available | Expected to be a primary target. |

| α2A | Data not available | |

| α2B | Data not available | |

| α2C | Data not available | |

| I1-Imidazoline | Data not available | Potential target due to structural class. |

Signaling Pathways

The interaction of this compound with its target receptors initiates intracellular signaling cascades that mediate its physiological effects.

Alpha-1 Adrenergic Receptor Signaling

Activation of α1-adrenergic receptors by this compound leads to the stimulation of the Gq/11 G-protein pathway. This cascade involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC culminate in the contraction of smooth muscle cells.

Alpha-2 Adrenergic Receptor Signaling

Agonism at α2-adrenergic receptors by this compound activates the Gi/o G-protein pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The reduction in cAMP levels leads to a decrease in the activity of protein kinase A (PKA). In presynaptic neurons, this cascade inhibits the release of norepinephrine, creating a negative feedback loop. Postsynaptically, it can lead to hyperpolarization of the cell membrane and reduced neuronal firing.

Imidazoline I1 Receptor Signaling

While the precise signaling pathway for I1-imidazoline receptors is still under investigation, evidence suggests it may involve G-protein coupling and the activation of phospholipase C, leading to the production of diacylglycerol. This pathway is distinct from the classical α2-adrenergic signaling and is thought to contribute to the central antihypertensive effects of imidazoline compounds.

Indanidine: A Comprehensive Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanidine, scientifically known as N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine, is a potent α-adrenergic agonist. This document provides an in-depth technical overview of its synthesis, chemical properties, and mechanism of action. Detailed, plausible experimental protocols for its synthesis and analytical characterization are presented to guide researchers in the fields of medicinal chemistry and pharmacology. All quantitative data is summarized in structured tables, and key pathways are visualized using Graphviz diagrams.

Chemical Properties and Data

This compound is a heterocyclic compound belonging to the indazole and imidazoline classes of molecules. Its chemical structure and key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine | N/A |

| Synonyms | This compound, Sgd 101/75 | N/A |

| CAS Number | 85392-79-6 | N/A |

| Molecular Formula | C₁₁H₁₃N₅ | N/A |

| Molecular Weight | 215.26 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO and Methanol | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

Synthesis of this compound

Proposed Synthesis Pathway

The overall proposed synthesis of this compound is a two-step process starting from 2-methyl-4-nitro-2H-indazole.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Amino-2-methyl-2H-indazole

This step involves the reduction of the nitro group of 2-methyl-4-nitro-2H-indazole to an amine.

-

Materials:

-

2-methyl-4-nitro-2H-indazole (1.0 eq)

-

Palladium on carbon (10% Pd, 0.05 eq)

-

Methanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a hydrogenation vessel, dissolve 2-methyl-4-nitro-2H-indazole in methanol.

-

Carefully add the palladium on carbon catalyst.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically to 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude 4-amino-2-methyl-2H-indazole.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Synthesis of this compound (N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine)

This final step involves the formation of the imidazoline ring from the amino-indazole intermediate. This can be achieved through a two-step sequence within a one-pot reaction: formation of a cyanamide followed by cyclization with ethylenediamine.

-

Materials:

-

4-amino-2-methyl-2H-indazole (1.0 eq)

-

Cyanogen bromide (CNBr) (1.1 eq) or a suitable equivalent

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Ethylenediamine (1.2 eq)

-

Base (e.g., Triethylamine)

-

-

Procedure:

-

Dissolve 4-amino-2-methyl-2H-indazole in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of cyanogen bromide in THF to the cooled reaction mixture.

-

Allow the reaction to stir at 0°C for 1-2 hours, monitoring the formation of the intermediate cyanamide by TLC.

-

In a separate flask, prepare a solution of ethylenediamine and triethylamine in THF.

-

Slowly add the ethylenediamine solution to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and then heat to reflux.

-

Monitor the cyclization reaction by TLC or HPLC until the intermediate is consumed.

-

Cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Mechanism of Action

This compound functions as a selective agonist for α₂-adrenergic receptors. These receptors are a class of G protein-coupled receptors found on various cells throughout the body.

Signaling Pathway

The activation of α₂-adrenergic receptors by this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic AMP (cAMP).

Caption: this compound's α₂-adrenergic signaling pathway.

The physiological effects of this compound are a direct consequence of this signaling pathway and vary depending on the location of the α₂-adrenergic receptors being activated. In the central nervous system, this leads to a decrease in sympathetic outflow, resulting in reduced blood pressure and heart rate.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.

Analytical Workflow

A typical workflow for the analytical characterization of this compound is outlined below.

Caption: Analytical workflow for this compound characterization.

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength determined by the UV-Vis spectrum of this compound (likely around 254 nm).

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Spectra: Acquire ¹H NMR and ¹³C NMR spectra.

-

Analysis: The chemical shifts, integration, and coupling patterns of the protons in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, will confirm the molecular structure of this compound.

Mass Spectrometry (MS)

-

Ionization Technique: Electrospray Ionization (ESI) is suitable for this type of molecule.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and chemical properties of this compound. The proposed synthetic pathway and detailed experimental protocols offer a solid foundation for researchers to produce and characterize this potent α₂-adrenergic agonist. The elucidation of its mechanism of action and the provided analytical procedures will further aid in its investigation for potential therapeutic applications. As with all chemical syntheses and analyses, appropriate safety precautions should be taken, and all procedures should be performed by qualified personnel in a suitable laboratory setting.

The Discovery and Developmental History of Indanidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanidine, also known as Sgd 101/75, is a potent and selective α1-adrenoceptor agonist that emerged from the research laboratories of Glaxo in the early 1980s. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. While it did not proceed to clinical use, its role as a pivotal pharmacological tool was instrumental in the early differentiation of α-adrenoceptor subtypes, contributing significantly to our understanding of adrenergic signaling. This document details its mechanism of action, key experimental findings, and the signaling pathways it modulates, presenting quantitative data in structured tables and experimental methodologies for key studies.

Discovery and Historical Context

The development of this compound (Sgd 101/75) is intrinsically linked to the broader scientific endeavor to understand the heterogeneity of adrenergic receptors. In the late 1970s and early 1980s, the subclassification of α-adrenoceptors into α1 and α2 subtypes was an established concept. However, evidence began to accumulate suggesting further diversity within the α1-adrenoceptor population.

Researchers at Glaxo Research Laboratories were actively involved in the characterization of novel adrenergic agents. This compound, with its full chemical name N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine, was synthesized during this period. While the specific initial therapeutic target for its development program is not extensively documented in publicly available literature, its pharmacological profile quickly revealed its utility as a research tool.

The seminal work by Coates, Weetman, and their colleagues in the early 1980s established this compound as a potent α1-adrenoceptor agonist.[1][2] Crucially, they observed that the effects of this compound in certain tissues, particularly the rat anococcygeus muscle, showed a differential sensitivity to the irreversible antagonist phenoxybenzamine when compared to the endogenous agonist noradrenaline.[1] This finding was a cornerstone in the proposal of a new subtype of α1-adrenoceptor, which they designated as the α1s-adrenoceptor.[3] Although the α1s classification is not part of the modern nomenclature of α1A, α1B, and α1D subtypes, the research spurred by this compound was critical in advancing the understanding that the α1-adrenoceptor family was not a single entity.

Following this initial wave of research, this compound appears to have remained a valuable, albeit specialized, pharmacological tool for studying α1-adrenoceptor function in preclinical models. There is no evidence in the available literature to suggest that this compound (Sgd 101/75) was ever advanced into human clinical trials. Its significance, therefore, lies in its historical contribution to receptor pharmacology rather than as a therapeutic agent.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine | PubChem |

| Synonym | Sgd 101/75, Indanidinum | PubChem |

| CAS Number | 85392-79-6 | CAS |

| Molecular Formula | C11H13N5 | PubChem |

| Molecular Weight | 215.25 g/mol | PubChem |

| Appearance | Hydrochloride salt is a solid | Inferred from literature |

Mechanism of Action

This compound is a selective α1-adrenoceptor agonist. It acts as a partial agonist at vascular α1-adrenoceptors, leading to vasoconstriction, and as a full agonist at α1-adrenoceptors in other tissues such as the rat anococcygeus muscle.[3]

The α1-adrenoceptors are G-protein coupled receptors (GPCRs) of the Gq subtype. The binding of an agonist like this compound initiates a conformational change in the receptor, leading to the activation of the Gq protein. This, in turn, activates the enzyme phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC). The elevated intracellular Ca2+ also leads to the activation of calmodulin, which in turn activates myosin light-chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction.

Signaling Pathway Diagram

Caption: Alpha-1 adrenergic receptor signaling pathway activated by this compound.

Quantitative Pharmacological Data

The following table summarizes key quantitative data from the early pharmacological studies of this compound (Sgd 101/75).

| Parameter | Value | Species/Tissue | Reference |

| pA2 (vs. Clonidine) | 6.12 | Rat vas deferens | |

| Intrinsic Activity (vs. Noradrenaline) | 0.50 | Rabbit anococcygeus | |

| EC50 Ratio (Sgd 101/75 / Noradrenaline) | ~14.5 | Rabbit anococcygeus | |

| KA | 1.5 ± 0.6 x 10⁻⁵ M | Rat anococcygeus | Analysis of putative alpha-1s adrenoceptor agonism by Sgd 101/75 in the rat anococcygeus muscle |

| pKB (Schild analysis vs. Prazosin) | 9.24 ± 0.21 | Rat anococcygeus | Analysis of putative alpha-1s adrenoceptor agonism by Sgd 101/75 in the rat anococcygeus muscle |

Experimental Protocols

Synthesis of this compound (Proposed)

-

Synthesis of a 2-methyl-4-nitro-2H-indazole intermediate: This could be achieved through the methylation of a commercially available 4-nitroindazole or a more complex cyclization reaction from a suitably substituted phenylhydrazine derivative.

-

Reduction of the nitro group: The nitro group at the 4-position would then be reduced to an amino group, yielding 2-methyl-2H-indazol-4-amine.

-

Guanidinylation to form the amino-imidazoline ring: The final step would involve the reaction of the 4-aminoindazole with a reagent that introduces the 4,5-dihydro-1H-imidazol-2-yl group. This is often achieved by reacting the amine with a 2-chloro-4,5-dihydro-1H-imidazole derivative or through a multi-step process involving a cyanamide intermediate followed by cyclization with ethylenediamine.

Experimental Workflow for Synthesis (Proposed)

Caption: Proposed synthetic workflow for this compound.

Isolated Tissue Experiments (Rat Anococcygeus Muscle)

The following is a generalized protocol based on the methods described by Coates et al. (1982).

-

Tissue Preparation: Male Wistar rats are euthanized, and the anococcygeus muscles are dissected out. The tissues are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂.

-

Isometric Tension Recording: The tissues are connected to isometric force transducers, and changes in tension are recorded on a polygraph. An initial resting tension is applied to the tissues.

-

Drug Administration: Cumulative concentration-response curves are generated for this compound and noradrenaline by adding the drugs to the organ bath in a stepwise manner.

-

Antagonist Studies: For receptor characterization, tissues are pre-incubated with an antagonist (e.g., phenoxybenzamine) for a defined period. The tissues are then washed extensively before generating a second concentration-response curve to the agonist.

-

Data Analysis: The responses are expressed as a percentage of the maximum response to the agonist. EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated. For competitive antagonists, pA2 values are determined using Schild analysis.

Experimental Workflow for Isolated Tissue Studies

Caption: Workflow for isolated tissue pharmacology experiments.

Conclusion

This compound (Sgd 101/75) holds a distinct place in the history of pharmacology. Although it did not become a therapeutic drug, its unique pharmacological profile as a selective α1-adrenoceptor agonist provided researchers with a crucial tool to dissect the complexities of the adrenergic system. The studies conducted with this compound in the early 1980s were instrumental in challenging the then-held view of a single α1-adrenoceptor and paved the way for the eventual discovery and classification of the α1A, α1B, and α1D subtypes. This technical guide has summarized the key aspects of its discovery, mechanism of action, and the experimental approaches used in its characterization, highlighting its enduring legacy in the field of receptor pharmacology.

References

- 1. Sgd 101/75 is distinguished from other selective alpha 1-adrenoceptor agonists by the inhibition of its pressor responses by calcium entry blockade and vasodilatation in pithed rats and cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Sgd 101/75: a sympathomimetic that can be used to identify a new subtype of alpha-adrenoceptor, the alpha 1s-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Indanidine Analogs as α2-Adrenoceptor Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of indanidine and its analogs, focusing on their interaction with α2-adrenoceptors. This compound and its derivatives have emerged as a significant area of research due to their potential as selective α2-adrenoceptor agonists. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes important biological pathways and experimental workflows.

Core Structure and Pharmacophore

This compound, structurally related to 2-aminoindan, possesses a rigid framework that allows for systematic exploration of substitutions and their impact on receptor affinity and selectivity. The core pharmacophore for α2-adrenoceptor binding appears to be the 2-aminoindan scaffold. Modifications to the aromatic ring and the amino group have been shown to significantly influence the pharmacological profile of these compounds.

Structure-Activity Relationship (SAR) Data

The affinity of this compound analogs for the three main subtypes of α2-adrenoceptors (α2A, α2B, and α2C) is a critical determinant of their potential therapeutic applications. The following table summarizes the binding affinities (Ki values) of 2-aminoindan and several of its ring-substituted derivatives.

| Compound | Substitution | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) |

| 2-Aminoindan (2-AI) | None | 134 | 211 | 41 |

| 5-Methoxy-2-aminoindan (5-MeO-AI) | 5-Methoxy | ~670 | ~1055 | ~1230 |

| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 5-Methoxy, 6-Methyl | ~670 | ~1055 | ~1230 |

| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 5,6-Methylenedioxy | Lower affinity than 2-AI | Lower affinity than 2-AI | Lower affinity than 2-AI |

Key SAR Observations:

-

Unsubstituted 2-Aminoindan: The parent compound, 2-aminoindan, exhibits high affinity for all three α2-adrenoceptor subtypes, with a notable preference for the α2C subtype (Ki = 41 nM).[1][2]

-

Effect of Methoxy Substitution: The introduction of a methoxy group at the 5-position (5-MeO-AI) leads to a significant decrease in affinity for all α2 subtypes.[1] This suggests that steric hindrance or electronic effects at this position are detrimental to receptor binding.

-

Combined Methoxy and Methyl Substitution: The addition of a methyl group at the 6-position alongside the 5-methoxy group (MMAI) does not appear to rescue the loss of affinity, indicating that this substitution pattern is also unfavorable for α2-adrenoceptor interaction.[1]

-

Methylenedioxy Substitution: The presence of a 5,6-methylenedioxy ring (MDAI) also results in reduced affinity for α2 adrenoceptors compared to the unsubstituted 2-aminoindan.[1]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the structure-activity relationship studies of this compound analogs.

Radioligand Receptor Binding Assay for α2-Adrenoceptors

This protocol outlines the procedure for determining the binding affinity (Ki) of test compounds for α2A, α2B, and α2C adrenergic receptor subtypes using a competition binding assay.

Materials:

-

Cell Membranes: Membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing one of the human α2-adrenergic receptor subtypes (α2A, α2B, or α2C).

-

Radioligand: A high-affinity α2-adrenoceptor antagonist radiolabeled with tritium, such as [³H]Rauwolscine or [³H]Yohimbine.

-

Non-specific Ligand: A high concentration (e.g., 10 µM) of a non-radiolabeled α2-adrenoceptor antagonist like phentolamine to determine non-specific binding.

-

Test Compounds: The this compound analogs to be tested, prepared in serial dilutions.

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Filtration System: A cell harvester equipped with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter and Fluid.

Procedure:

-

Assay Plate Preparation: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding for each concentration of the test compound.

-

Reaction Mixture Addition:

-

Total Binding: Add 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of cell membranes.

-

Non-specific Binding: Add 25 µL of the non-specific ligand, 25 µL of radioligand, and 50 µL of cell membranes.

-

Competition Binding: Add 25 µL of the test compound at various concentrations, 25 µL of radioligand (at a concentration close to its Kd value), and 50 µL of cell membranes (containing 5-20 µg of protein).

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester.

-

Washing: Wash the filters three to four times with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synthesis of 2-Aminoindan Derivatives

Several methods have been reported for the synthesis of 2-aminoindan and its derivatives. One common approach involves the following key steps:

-

Cyclization: Reaction of benzaldehyde or a substituted benzaldehyde with a suitable reagent to form the indene ring. A patent describes the cyclization of a benzaldehyde derivative with acrylamide to form an indene ring with a concomitant formation of an amide bond at the 2-position.

-

Hofmann Rearrangement: The amide group at the 2-position is then converted to an amino group via a Hofmann degradation reaction.

-

Reduction: The double bond within the five-membered ring of the indene is reduced to yield the final 2-aminoindan or its derivative.

Another patented method describes the synthesis of 2-aminoindan through the isomerization of tetrahydroisoquinoline using a solid acid catalyst.

Signaling Pathways and Experimental Workflows

α2-Adrenoceptor Signaling Pathway

α2-Adrenoceptors are G protein-coupled receptors (GPCRs) that primarily couple to the inhibitory G protein, Gi/o. Activation of these receptors by an agonist like this compound initiates a signaling cascade that leads to various cellular responses.

Caption: α2-Adrenoceptor signaling cascade.

Experimental Workflow for SAR Studies

The general workflow for conducting structure-activity relationship studies of this compound analogs involves a series of interconnected stages, from chemical synthesis to biological evaluation.

Caption: Workflow for this compound SAR studies.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives at α2-adrenoceptors. The presented data and protocols can serve as a valuable resource for researchers engaged in the design and development of novel α2-adrenergic agents. Further exploration of a wider range of substitutions on the this compound scaffold is warranted to delineate a more comprehensive SAR and to identify compounds with enhanced subtype selectivity and functional activity.

References

Pharmacological Profile of Indanidine: A Technical Review of its Adrenergic Receptor Activity

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

Indanidine, also known by its developmental code Sgd 101/75, is a selective alpha-adrenergic agonist.[1] While initial interest may lie in its potential as an alpha-2 agonist, a comprehensive review of the available scientific literature reveals a pharmacological profile dominated by activity at the alpha-1 adrenergic receptor. This technical guide synthesizes the current understanding of this compound's pharmacological profile, presenting available quantitative data, detailing relevant experimental methodologies, and illustrating key signaling pathways. The evidence strongly indicates that this compound functions primarily as a full or partial agonist at alpha-1 adrenoceptors, with limited evidence to support a significant role as an alpha-2 adrenergic agonist. In fact, in some experimental settings, it has been shown to act as an antagonist at alpha-2 receptors.[2]

Adrenergic Receptor Subtypes and Signaling

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine. They are broadly classified into two main types: alpha (α) and beta (β) receptors, which are further subdivided.

-

Alpha-1 (α1) Adrenergic Receptors: These receptors are primarily coupled to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade typically leads to smooth muscle contraction.

-

Alpha-2 (α2) Adrenergic Receptors: These receptors are coupled to Gi proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP generally results in the inhibition of further neurotransmitter release from presynaptic terminals and can also mediate smooth muscle contraction in some vascular beds.[3][4]

Quantitative Data on this compound's Adrenergic Receptor Activity

The available quantitative data for this compound primarily focuses on its interaction with alpha-1 adrenergic receptors. To date, there is a conspicuous absence of published binding affinity (Ki) or functional potency (EC50/IC50) values for this compound at the distinct alpha-2 adrenergic receptor subtypes (α2A, α2B, α2C).

Table 1: Functional Activity of this compound at Alpha-1 Adrenergic Receptors

| Tissue/Assay | Species | Agonist Effect | Potency/Efficacy | Reference |

| Anococcygeus Muscle | Rat | Full Agonist | - | [2] |

| Anococcygeus Muscle | Mouse | Full Agonist | Similar to Noradrenaline | |

| Anococcygeus Muscle | Rabbit | Partial Agonist | Intrinsic activity 0.50 | |

| Aorta | Rat | Partial Agonist | - | |

| Vascular Smooth Muscle (in vivo) | Rat, Cat | Partial Agonist (Pressor effect) | - |

Table 2: Antagonistic Activity of this compound at Alpha-2 Adrenergic Receptors

| Tissue/Assay | Species | Effect | Potency (pA2) | Reference |

| Field Stimulated Vas Deferens | Rat | Competitive Antagonist of Clonidine | 6.12 |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of adrenergic ligands like this compound. Below are representative protocols for key experiments used to determine the pharmacological profile of such compounds.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Objective: To measure the affinity of this compound for α1 and α2 adrenergic receptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., α1A, α1B, α1D, α2A, α2B, α2C).

-

Radioligand: A high-affinity radiolabeled antagonist for the receptor of interest (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine or [3H]-Yohimbine for α2 receptors).

-

Non-specific binding control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

Test compound: this compound at various concentrations.

-

Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Glass fiber filters and a cell harvester for filtration.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of non-labeled antagonist).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Measurement of cAMP Levels

This assay is used to determine the functional effect of a compound on Gi-coupled receptors like the α2-adrenergic receptor.

Objective: To determine if this compound modulates cAMP production via α2-adrenergic receptors.

Materials:

-

A cell line stably expressing an α2-adrenergic receptor subtype (e.g., HEK293 or CHO cells).

-

Forskolin (an adenylyl cyclase activator).

-

Test compound: this compound at various concentrations.

-

A known α2-agonist as a positive control (e.g., clonidine).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Cell Culture: Plate the cells in a suitable multi-well plate and grow to near confluence.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and increase cAMP levels. In the wells with the α2-agonist, this will cause an inhibition of the forskolin-stimulated cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC50 (for agonists) or IC50 (for antagonists) value.

Functional Assay: GTPγS Binding Assay

This assay directly measures the activation of G proteins following receptor stimulation and is a proximal measure of receptor activation.

Objective: To determine if this compound induces G protein activation via α2-adrenergic receptors.

Materials:

-

Cell membranes from cells expressing the α2-adrenergic receptor.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (guanosine diphosphate).

-

A known α2-agonist as a positive control.

-

Test compound: this compound at various concentrations.

-

Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Glass fiber filters and a cell harvester.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate the cell membranes with GDP, [35S]GTPγS, and varying concentrations of this compound.

-

Reaction: Allow the reaction to proceed for a specific time (e.g., 60 minutes at 30°C).

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification: Measure the amount of [35S]GTPγS bound to the G proteins on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound [35S]GTPγS against the log concentration of this compound to generate a dose-response curve and determine the EC50 and Emax values.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

Discussion and Conclusion

The available pharmacological data for this compound (Sgd 101/75) consistently demonstrates its activity as an alpha-1 adrenergic agonist. Studies have shown it to be a full agonist in some preparations, such as the rat and mouse anococcygeus muscle, and a partial agonist in others, like the rat aorta and in vivo vascular smooth muscle. Notably, the pressor effects of this compound in vivo are antagonized by alpha-1 adrenoceptor antagonists, further solidifying its classification.

In contrast, there is a significant lack of evidence to characterize this compound as an alpha-2 adrenergic agonist. The single piece of data pointing to an interaction with alpha-2 receptors suggests an antagonistic effect, where this compound competitively inhibited the effects of the known alpha-2 agonist clonidine in the rat vas deferens. This finding, however, has not been followed up with comprehensive binding or functional studies at the different alpha-2 receptor subtypes. Furthermore, the observation that this compound exhibits little central nervous system activity is inconsistent with the profile of a typical centrally-acting alpha-2 agonist.

For researchers and drug development professionals, it is crucial to recognize that based on the current body of scientific literature, this compound should be primarily considered an alpha-1 adrenergic agonist. While the possibility of weak or subtype-specific interactions with alpha-2 receptors cannot be entirely ruled out without further investigation, the existing evidence does not support its use as a tool to study alpha-2 adrenergic agonism. Future research, employing the detailed experimental protocols outlined in this guide, would be necessary to definitively characterize any potential activity of this compound at alpha-2 adrenergic receptor subtypes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Sgd 101/75: a sympathomimetic that can be used to identify a new subtype of alpha-adrenoceptor, the alpha 1s-adrenoceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

In Vitro Characterization of Indanidine Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanidine, also known as Sgd 101/75, is a synthetic organic compound that has been characterized as an alpha-adrenergic agonist. This technical guide provides a comprehensive overview of the in vitro methods used to characterize the binding affinity of this compound for its target receptors. The document details experimental protocols for radioligand binding assays, summarizes the current understanding of its receptor interaction, and presents the associated signaling pathways. While specific quantitative binding data for this compound across all alpha-adrenoceptor subtypes is not extensively available in publicly accessible literature, this guide outlines the methodologies to generate such critical data for a thorough pharmacological profiling.

Introduction to this compound and Alpha-Adrenergic Receptors

This compound is an imidazoline derivative that has been investigated for its sympathomimetic properties. It primarily interacts with alpha-adrenergic receptors (adrenoceptors), which are a class of G protein-coupled receptors (GPCRs) that are crucial in regulating various physiological processes, including vasoconstriction, neurotransmission, and cardiac function.

Alpha-adrenoceptors are broadly classified into two main types: α1 and α2, each with several subtypes (α1A, α1B, α1D and α2A, α2B, α2C). While initial studies have suggested that this compound possesses activity at both α1 and α2 receptors, a detailed and comparative quantitative analysis of its binding affinity across all these subtypes is not well-documented in the available scientific literature. Functional studies have indicated that this compound can act as a partial agonist at vascular α1-adrenoceptors and as a competitive antagonist at prejunctional α2-adrenoceptors in certain tissues[1].

Quantitative Data on this compound Binding Affinity

To facilitate further research and a more complete understanding of this compound's pharmacological profile, the following table is provided as a template for the presentation of such data once it is experimentally determined.

| Receptor Subtype | Radioligand | Kᵢ (nM) | IC₅₀ (nM) | Kₐ (nM) | Hill Slope | Test System | Reference |

| α1A | [³H]-Prazosin | TBD | TBD | TBD | TBD | e.g., CHO-K1 cells | TBD |

| α1B | [³H]-Prazosin | TBD | TBD | TBD | TBD | e.g., HEK293 cells | TBD |

| α1D | [³H]-Prazosin | TBD | TBD | TBD | TBD | e.g., Sf9 cells | TBD |

| α2A | [³H]-RX821002 | TBD | TBD | TBD | TBD | e.g., PC12 cells | TBD |

| α2B | [³H]-RX821002 | TBD | TBD | TBD | TBD | e.g., NG108-15 cells | TBD |

| α2C | [³H]-RX821002 | TBD | TBD | TBD | TBD | e.g., CHO cells | TBD |

TBD: To Be Determined

Experimental Protocols for In Vitro Binding Affinity Characterization

The following protocols describe standard radioligand binding assays that can be employed to determine the binding affinity of this compound for α1 and α2-adrenoceptor subtypes.

Cell Culture and Membrane Preparation

-

Cell Culture : Stably transfected cell lines expressing a single human adrenoceptor subtype (e.g., CHO-K1 for α1A, HEK293 for α1B, Sf9 for α1D, PC12 for α2A, NG108-15 for α2B, and CHO for α2C) are cultured in appropriate media and conditions to achieve high receptor expression.

-

Membrane Preparation :

-

Harvest cells and centrifuge to obtain a cell pellet.

-

Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Homogenize the cell suspension using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

-

Radioligand Saturation Binding Assay (to determine Kₐ and Bₘₐₓ)

This assay is used to determine the equilibrium dissociation constant (Kₐ) of a radioligand for its receptor and the maximum number of binding sites (Bₘₐₓ).

-

Assay Setup : In a 96-well plate, set up triplicate reactions for total binding and non-specific binding.

-

Total Binding : Add increasing concentrations of the radioligand (e.g., [³H]-Prazosin for α1 or [³H]-RX821002 for α2) to wells containing the cell membrane preparation in assay buffer.

-

Non-specific Binding : In a parallel set of wells, add the same increasing concentrations of the radioligand along with a high concentration of a non-labeled competing ligand (e.g., phentolamine or unlabeled prazosin/RX821002) to saturate the receptors.

-

Incubation : Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium.

-

Termination : Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing : Wash the filters several times with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis : Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the radioligand concentration and use non-linear regression analysis to fit the data to a one-site binding model to determine the Kₐ and Bₘₐₓ values.

Competitive Radioligand Binding Assay (to determine Kᵢ and IC₅₀)

This assay is used to determine the affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to displace a known radioligand from the receptor.

-

Assay Setup : In a 96-well plate, set up triplicate reactions.

-

Reaction Mixture : To each well, add a fixed concentration of the radioligand (typically at or near its Kₐ value), the cell membrane preparation, and increasing concentrations of unlabeled this compound.

-

Controls : Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a competing ligand).

-

Incubation, Termination, Washing, and Quantification : Follow the same procedure as described for the saturation binding assay.

-

Data Analysis : Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₐ)

where [L] is the concentration of the radioligand and Kₐ is the equilibrium dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Signaling Pathway

Activation of α2-adrenergic receptors by an agonist like this compound typically leads to the inhibition of adenylyl cyclase via the activation of an inhibitory G protein (Gαi). This results in a decrease in intracellular cyclic AMP (cAMP) levels.

Caption: Simplified α2-adrenergic receptor signaling pathway.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the key steps in performing a competitive radioligand binding assay to determine the binding affinity of this compound.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The in vitro characterization of this compound's binding affinity is crucial for understanding its pharmacological mechanism of action and for guiding further drug development efforts. While existing literature provides a qualitative understanding of its interaction with adrenoceptors, a comprehensive quantitative assessment is necessary. The experimental protocols and data presentation formats outlined in this guide provide a framework for researchers to systematically determine the binding profile of this compound at α1 and α2-adrenoceptor subtypes. The generation of this data will be invaluable for elucidating its selectivity and for predicting its potential therapeutic applications and off-target effects.

References

Key Differences Between Indanidine and Other Indane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the key pharmacological differences between Indanidine and other indane derivatives, with a focus on their interactions with adrenergic receptors. While the indane scaffold is found in a variety of pharmacologically active compounds, this paper will specifically compare this compound, an alpha-adrenergic agonist, with other indane derivatives that also target the adrenergic system, as well as those with distinct mechanisms of action. This guide summarizes available quantitative data on receptor binding and functional potency, details relevant experimental methodologies, and provides visual representations of key concepts to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

The indane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide focuses on this compound (also known as Sgd 101/75), an indane derivative with a distinct pharmacological profile centered on the adrenergic system. Understanding the nuanced differences between this compound and other indane-containing molecules is crucial for the rational design of novel therapeutics with improved selectivity and efficacy.

This compound is characterized as a selective alpha-adrenergic agonist.[1] Its chemical structure is N-(4,5-dihydro-1H-imidazol-2-yl)-2-methyl-2H-indazol-4-amine. This guide will delve into its specific receptor interactions and compare them to other relevant indane derivatives.

Comparative Pharmacology

This compound: An Alpha-Adrenergic Agonist with a Unique Profile

This compound is identified as a partial agonist at α1-adrenoceptors.[2][3] However, its in vivo hemodynamic effects in pithed rats more closely resemble those of α2-adrenoceptor agonists.[2] Studies in pithed rats have shown that for a comparable increase in blood pressure, classical α1-adrenoceptor agonists like cirazoline, methoxamine, and phenylephrine lead to a significantly greater increase in total peripheral, renal, and mesenteric vascular resistances than this compound and full α2-adrenoceptor agonists.[2] This suggests that while this compound does interact with α1-receptors to produce a pressor response, its mechanism or the downstream consequences of this interaction differ from typical α1-agonists.

A key distinguishing feature of this compound is the sensitivity of its vasopressor effects to calcium channel blockers. The vasoconstriction induced by this compound is dose-dependently inhibited by nifedipine and verapamil, a characteristic not observed with other α1-adrenoceptor agonists whose effects are largely insensitive to calcium entry blockade. This suggests that the α1-adrenoceptors stimulated by this compound may have a different coupling modality to intracellular signaling pathways compared to those activated by classical α1-agonists, possibly sharing functional similarities with α2-adrenoceptors.

Comparator Indane Derivatives

To highlight the unique properties of this compound, it is useful to compare it with other indane derivatives that have been investigated for their pharmacological activity.

-

Indolin-2-yl Imidazolines: Research into a series of indolin-2-yl and tetrahydroquinolin-2-yl imidazolines has revealed compounds with potent α2-adrenergic activity. For instance, the cis-1,3-dimethylindolin-2-yl imidazoline 6a was identified as an α2-adrenergic agonist with potency equal to clonidine in vitro. Conversely, the trans-isomer 6b acts as a moderately potent α2-adrenergic antagonist. These compounds, sharing a structural relationship to the indane core, demonstrate how subtle stereochemical changes can dramatically alter the pharmacological effect from agonism to antagonism at the α2-adrenoceptor.

-

Indantadol: This indane derivative has a completely different mechanism of action, acting as a non-selective monoamine oxidase (MAO) inhibitor and an N-methyl-D-aspartate (NMDA) receptor antagonist. It has been investigated for the treatment of neuropathic pain.

-

Indacaterol: Another indane derivative with a distinct target, Indacaterol is an ultra-long-acting β2-adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD).

This diversity in the pharmacological targets of indane derivatives underscores the versatility of the indane scaffold in drug design.

Quantitative Data

| Compound | Primary Target(s) | Receptor Subtype Selectivity | Key Distinguishing Features |

| This compound | α1-Adrenoceptor (partial agonist), likely α2-Adrenoceptor activity | - | Hemodynamic profile similar to α2-agonists; pressor effect is sensitive to calcium channel blockers. |

| Clonidine | α2-Adrenoceptor agonist | α2 > α1 (selectivity ratio ~200:1) | Prototypical α2-agonist; also binds to imidazoline receptors. |

| Dexmedetomidine | α2-Adrenoceptor agonist | Highly selective for α2 over α1 (selectivity ratio ~1620:1) | More potent and selective α2-agonist than clonidine. |

| Cirazoline | α1-Adrenoceptor agonist | Full agonist at α1A, partial at α1B and α1D; non-selective α2 antagonist. | Classical α1-agonist with pressor effects insensitive to calcium channel blockers. |

| Indolin-2-yl Imidazoline 6a (cis) | α2-Adrenoceptor agonist | Potency comparable to clonidine in vitro. | Indane-related structure with potent α2-agonist activity. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound and related compounds.

Radioligand Binding Assay for Adrenergic Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for α1 and α2-adrenergic receptor subtypes.

-

Materials:

-

Cell Membranes: Membranes prepared from cell lines stably expressing a specific human adrenergic receptor subtype (e.g., α1A, α1B, α1D, α2A, α2B, α2C).

-

Radioligand: A subtype-selective radiolabeled antagonist, such as [3H]-Prazosin for α1 receptors or [3H]-Rauwolscine/[3H]-Yohimbine for α2 receptors.

-

Non-specific Ligand: A high concentration of an unlabeled antagonist (e.g., phentolamine) to determine non-specific binding.

-

Test Compound: this compound or other indane derivatives at various concentrations.

-

Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

-

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Triplicate wells are set up for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + high concentration of non-specific ligand), and competition binding (membranes + radioligand + test compound).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value is determined, from which the Ki value can be calculated using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Accumulation for α2-Adrenergic Activity

This assay measures the ability of an agonist to activate Gi-coupled α2-adrenergic receptors, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).

-

Materials:

-

Cells: A cell line expressing the α2-adrenoceptor subtype of interest (e.g., CHO or HEK293 cells).

-

Adenylyl Cyclase Stimulator: Forskolin.

-

Test Compound: this compound or other agonists at various concentrations.

-

cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.

-

Plate Reader: Compatible with the chosen detection kit.

-

-

Methodology:

-

Cell Plating: Seed the cells in a multi-well plate and grow to confluence.

-

Compound Addition: Add varying concentrations of the test agonist to the wells. For antagonist testing, a fixed concentration of agonist is co-incubated with varying concentrations of the antagonist.

-

Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for modulation of cAMP levels.

-

cAMP Detection: Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

-

Data Analysis: Measure the signal on the plate reader. The signal is inversely proportional to the amount of cAMP produced. Plot the signal against the log concentration of the agonist to determine the EC50 (for agonists) or IC50 (for antagonists).

-

In Vivo Assay: Blood Pressure Measurement in Pithed Rats

This model is used to assess the direct effects of compounds on the cardiovascular system in the absence of central nervous system and reflex autonomic influences.

-

Animal Preparation:

-

Anesthetize rats (e.g., with pentobarbital).

-

Introduce a pithing rod through the orbit and foramen magnum to destroy the brain and spinal cord.

-

Artificially ventilate the animal.

-

Cannulate a carotid artery for blood pressure measurement and a jugular vein for drug administration.

-

-

Experimental Procedure:

-

Stabilization: Allow the animal's blood pressure to stabilize.

-

Drug Administration: Administer increasing doses of the test compound (e.g., this compound, phenylephrine) intravenously.

-

Blood Pressure Monitoring: Continuously record the mean arterial pressure.

-

Data Analysis: Construct dose-response curves by plotting the change in blood pressure against the log of the administered dose. This allows for the determination of the potency and maximal pressor effect of the compound.

-

Signaling Pathways and Experimental Workflows

Alpha-Adrenergic Receptor Signaling

The following diagrams illustrate the primary signaling pathways for α1 and α2-adrenergic receptors.

Caption: α1-Adrenergic Receptor Gq Signaling Pathway.

Caption: α2-Adrenergic Receptor Gi Signaling Pathway.

Experimental Workflow for Compound Characterization

The following diagram outlines a typical workflow for characterizing a novel compound like this compound.

Caption: Drug Discovery Workflow for Adrenergic Agonists.

Conclusion

This compound stands out among indane derivatives due to its unique pharmacological profile as a partial α1-adrenergic agonist with hemodynamic effects that are more akin to those of α2-agonists. The sensitivity of its pressor response to calcium channel blockade is a key differentiator from classical α1-agonists, suggesting a distinct mechanism of action at the cellular level. In contrast, other indane derivatives demonstrate the versatility of this chemical scaffold by targeting different receptors, such as the β2-adrenergic receptor (Indacaterol) or the NMDA receptor (Indantadol), or by exhibiting potent and selective α2-adrenergic agonism or antagonism (indolin-2-yl imidazolines).

Further research is warranted to elucidate the precise binding affinities and functional potencies of this compound at all α-adrenergic receptor subtypes to fully understand its structure-activity relationship and therapeutic potential. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Systemic and regional hemodynamic characterization of alpha-1 and alpha-2 adrenoceptor agonists in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible existence of two mechanisms involved in alpha 1-adrenergic action: effect of Sgd 101/75 - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of Indanidine: A Review of Publicly Available Data

Disclaimer: This document summarizes the publicly available information on the initial safety and toxicity profile of Indanidine. A comprehensive assessment of the safety and toxicity of any investigational compound requires access to detailed, non-public preclinical and clinical study reports. The information presented here is based on limited data and should be interpreted with caution.

Introduction

This compound is identified as an adrenergic alpha-agonist.[1] Adrenergic alpha-agonists are a class of drugs that selectively bind to and activate alpha adrenergic receptors, leading to various physiological responses.[1] This class of compounds has therapeutic applications in conditions such as hypertension and attention-deficit/hyperactivity disorder. The mechanism of action for alpha-2 adrenergic agonists, a related class, involves the inhibition of norepinephrine release, which can result in sedative and analgesic effects, as well as reductions in heart rate and blood pressure.

Due to the limited availability of public data specifically for this compound, this report will outline the general framework for assessing the initial safety and toxicity of a novel compound and highlight the data points that would be necessary for a complete profile.

Preclinical Safety and Toxicity Evaluation

A thorough preclinical safety evaluation is a mandatory step before any new chemical entity can be administered to humans.[2] This process involves a series of in vitro and in vivo studies designed to identify potential target organs of toxicity, establish a safe starting dose for clinical trials, and understand the compound's pharmacokinetic and pharmacodynamic properties.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The primary endpoint of these studies is the median lethal dose (LD50), which is the dose required to cause mortality in 50% of the test animal population.

Table 1: Acute Toxicity of this compound (Hypothetical Data)

| Species | Route of Administration | LD50 (mg/kg) | Observed Clinical Signs |

| Mouse | Oral | Data Not Available | Data Not Available |

| Rat | Oral | Data Not Available | Data Not Available |

| Mouse | Intravenous | Data Not Available | Data Not Available |

| Rat | Intravenous | Data Not Available | Data Not Available |

Note: No public data is available for the acute toxicity of this compound. This table serves as a template for the required information.

Repeated-Dose Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to a compound over a longer duration. These studies are crucial for identifying cumulative toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Repeated-Dose Toxicity of this compound (Hypothetical Data)

| Species | Duration | Route of Administration | NOAEL (mg/kg/day) | Target Organs of Toxicity |

| Rat | 28-Day | Oral | Data Not Available | Data Not Available |

| Dog | 28-Day | Oral | Data Not Available | Data Not Available |

| Rat | 90-Day | Oral | Data Not Available | Data Not Available |

| Dog | 90-Day | Oral | Data Not Available | Data Not Available |

Note: No public data is available for the repeated-dose toxicity of this compound. This table serves as a template for the required information.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. A standard battery of tests includes an Ames test for bacterial gene mutation, an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents.

Table 3: Genotoxicity of this compound (Hypothetical Data)

| Assay | Test System | Result |

| Ames Test | S. typhimurium | Data Not Available |

| Chromosomal Aberration | Human Lymphocytes | Data Not Available |

| In Vivo Micronucleus | Mouse Bone Marrow | Data Not Available |

Note: No public data is available for the genotoxicity of this compound. This table serves as a template for the required information.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential for adverse effects on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.

Table 4: Safety Pharmacology of this compound (Hypothetical Data)

| System | Assay | Key Findings |

| Cardiovascular | hERG Channel Assay | Data Not Available |

| Cardiovascular | In Vivo Dog Model | Data Not Available |

| Respiratory | Whole Body Plethysmography (Rat) | Data Not Available |

| Central Nervous | Irwin Test (Rat) | Data Not Available |

Note: No public data is available for the safety pharmacology of this compound. This table serves as a template for the required information.

Pharmacokinetics

Pharmacokinetic studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug. Understanding these parameters is essential for designing appropriate dosing regimens and for interpreting toxicology findings.

Table 5: Pharmacokinetic Parameters of this compound (Hypothetical Data)

| Parameter | Species | Value |

| Bioavailability (%) | Rat | Data Not Available |

| Tmax (h) | Rat | Data Not Available |

| Cmax (ng/mL) | Rat | Data Not Available |

| Half-life (t1/2) (h) | Rat | Data Not Available |

| Volume of Distribution (L/kg) | Rat | Data Not Available |

| Clearance (mL/min/kg) | Rat | Data Not Available |

Note: No public data is available for the pharmacokinetics of this compound. This table serves as a template for the required information.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. Due to the lack of published studies on this compound, specific experimental methodologies cannot be provided. A general workflow for a preclinical toxicology study is outlined below.

Caption: Generalized workflow for preclinical safety evaluation of a new chemical entity.

Signaling Pathways

As an adrenergic alpha-agonist, this compound is expected to interact with alpha-adrenergic receptors. These are G-protein coupled receptors that, upon activation, can initiate a variety of intracellular signaling cascades. The specific downstream effects depend on the receptor subtype (α1 or α2) and the tissue in which the receptor is expressed.

Caption: A generalized signaling cascade initiated by an adrenergic alpha-agonist.

Conclusion

The publicly available information on the safety and toxicity profile of this compound is extremely limited. While it is classified as an adrenergic alpha-agonist, no specific preclinical or clinical data on its acute or repeated-dose toxicity, genotoxicity, safety pharmacology, or pharmacokinetics could be identified. A comprehensive understanding of the safety profile of this compound would require access to proprietary data from the manufacturer or regulatory filings. The tables and diagrams presented in this document are based on the standard requirements for drug safety evaluation and serve as a template for the type of information that is necessary for a complete assessment.

References

Methodological & Application

Application Notes and Protocols for Indanidine in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indanidine is classified as an alpha-2 (α2) adrenergic receptor agonist.[1][2] These receptors are G protein-coupled receptors (GPCRs) involved in a variety of physiological processes.[1][3] Due to the limited availability of specific in vitro studies on this compound, this document provides representative protocols and dosage guidelines based on the well-characterized α2-adrenergic agonists, Clonidine and Dexmedetomidine. These notes are intended to serve as a starting point for researchers, and specific experimental conditions for this compound should be optimized for each cell type and experimental setup.

Data Presentation

The following tables summarize typical quantitative data for the representative α2-adrenergic agonists, Clonidine and Dexmedetomidine, used in cell culture experiments. This information can be used as a reference for designing experiments with this compound.

Table 1: Properties and Storage of Representative α2-Adrenergic Agonists

| Property | Clonidine Hydrochloride | Dexmedetomidine | Source(s) |

| Molecular Weight | 266.56 g/mol | 236.7 g/mol | [4] |

| Solubility in DMSO | ~3 mg/mL (~11.25 mM) to 53 mg/mL (~198.87 mM) | Soluble | |

| Solubility in Water | ~5 mg/mL in PBS (pH 7.2) to 26.66 mg/mL (100 mM) | Soluble | |

| Storage of Stock Solution | Store at -20°C. Aqueous solutions are not recommended for storage for more than one day. | Store at -20°C |

Table 2: Typical Working Concentrations in Cell Culture

| Compound | Cell Line(s) | Typical Working Concentration Range | Observed Effect(s) | Source(s) |

| Clonidine | Endothelial cells | 0.01 µM, 0.1 µM, 1 µM | Induction of CGRP mRNA expression | |

| Clonidine | Isolated mesenteric artery rings | 10 µM | Induces relaxation and membrane hyperpolarization | |

| Dexmedetomidine | Hippocampal slice cultures | 0.01 µM to 100 µM (maximum neuroprotective effect at 1 µM) | Neuroprotection | |

| Dexmedetomidine | Mice dorsal root ganglion neurons | 1 µM to 50 µM | Reduction of capsaicin-induced intracellular calcium concentrations |

Signaling Pathway

This compound, as an α2-adrenergic agonist, is expected to activate the α2-adrenergic receptor signaling pathway. This pathway is primarily coupled to the inhibitory G protein (Gi).

References

Preparation of Indanidine Stock Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indanidine, also known as Sgd 101/75, is a selective α1-adrenoceptor agonist utilized in pharmacological research to investigate the role of the α1-adrenergic system in various physiological processes. Accurate and reproducible experimental results are contingent upon the correct preparation of this compound stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound solutions for in vitro and in vivo laboratory use.

Introduction

This compound is a sympathomimetic agent that selectively stimulates α1-adrenergic receptors. These receptors are G-protein coupled receptors that, upon activation, initiate a signaling cascade leading to various cellular responses. Due to its selectivity, this compound is a valuable tool for dissecting the specific contributions of the α1-adrenergic pathway in experimental models. Proper preparation of stock solutions is the first critical step in ensuring the reliability of data generated using this compound.

Chemical and Physical Properties